1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate
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Overview
Description
1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate is an ionic liquid with the chemical formula C₁₅H₂₀F₁₈NP and a molecular weight of 587.2710 . This compound is known for its high thermal stability and negligible vapor pressure, making it an attractive candidate for various industrial and scientific applications .
Preparation Methods
The synthesis of 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate typically involves the reaction of 1-butyl-1-methylpyrrolidinium chloride with tris(pentafluoroethyl)trifluorophosphate in an organic solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate exerts its effects is primarily through its ionic nature. The compound interacts with other molecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other compounds in the system . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate can be compared with other similar ionic liquids, such as:
- 1-Butyl-1-methylpyrrolidinium triflate
- 1-Methoxyethyl-1-methylmorpholinium tris(pentafluoroethyl)trifluorophosphate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as high thermal stability and low vapor pressure, but differ in their specific ionic structures and resulting applications . The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct solubility and electrochemical properties .
Properties
Molecular Formula |
C15H20F18NP |
---|---|
Molecular Weight |
587.27 g/mol |
InChI |
InChI=1S/C9H20N.C6F18P/c1-3-4-7-10(2)8-5-6-9-10;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h3-9H2,1-2H3;/q+1;-1 |
InChI Key |
KNGDDPFNUUIHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Origin of Product |
United States |
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